molecular formula C7H14N2O2 B14304927 Carbamic acid, 3-pyrrolidinyl-, ethyl ester CAS No. 117258-69-2

Carbamic acid, 3-pyrrolidinyl-, ethyl ester

Cat. No.: B14304927
CAS No.: 117258-69-2
M. Wt: 158.20 g/mol
InChI Key: AKYMRXSGUFSNSD-UHFFFAOYSA-N
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Description

Carbamic acid, 3-pyrrolidinyl-, ethyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique chemical structure, which includes a pyrrolidine ring and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, 3-pyrrolidinyl-, ethyl ester can be synthesized through several methods. One common method involves the reaction of 3-pyrrolidinylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 3-pyrrolidinyl-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form the corresponding carbamic acid and ethanol.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Carbamic acid and ethanol.

    Oxidation: Oxidized carbamate derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, 3-pyrrolidinyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.

    Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, 3-pyrrolidinyl-, ethyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its normal reaction, leading to a decrease in enzyme activity. The molecular targets of this compound include cholinesterase enzymes, which are important for the breakdown of acetylcholine in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate ester with similar chemical properties but different biological activity.

    Methyl carbamate: A simpler carbamate ester with a methyl group instead of an ethyl group.

    Carbamic acid, (3-chlorophenyl)-, ethyl ester: A related compound with a chlorophenyl group that exhibits different chemical and biological properties.

Uniqueness

Carbamic acid, 3-pyrrolidinyl-, ethyl ester is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound in various applications, particularly in the design of enzyme inhibitors and prodrugs.

Properties

CAS No.

117258-69-2

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

ethyl N-pyrrolidin-3-ylcarbamate

InChI

InChI=1S/C7H14N2O2/c1-2-11-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)

InChI Key

AKYMRXSGUFSNSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCNC1

Origin of Product

United States

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